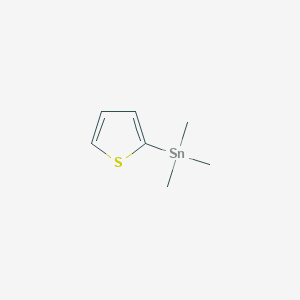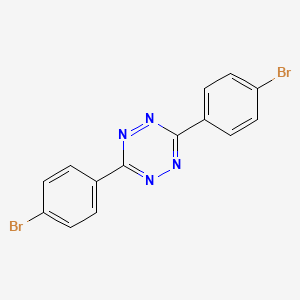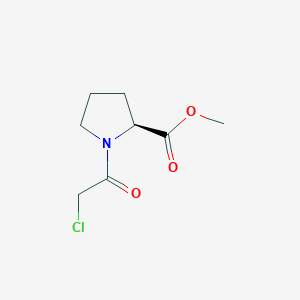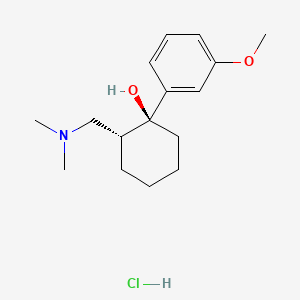
trans-(+-)-Tramadol hydrochloride
Descripción general
Descripción
Trans-(+-)-Tramadol hydrochloride is an opioid analgesic drug used for the treatment of moderate to severe pain. It is a synthetic compound which is derived from thebaine, an opioid alkaloid found in the opium poppy. In its trans-(+-)-form, tramadol hydrochloride is a racemic mixture of (+)-tramadol and (-)-tramadol. This mixture has been found to be more effective and have fewer side effects than the (+)-tramadol and (-)-tramadol forms alone.
Aplicaciones Científicas De Investigación
Pharmacological Properties and New Drug Delivery Systems
- Tramadol hydrochloride (TrHC) exhibits both opioid and non-opioid properties, primarily acting on the central nervous system. It has applications in treating pain and, to a lesser extent, in managing anxiety and depression. This is attributed to its ability to inhibit serotonin reuptake, increasing serotonin concentration in the synaptic cleft. Recent developments in pharmaceutical formulations aim to enhance the drug's delivery and reduce the required dosage, thereby minimizing side effects (Vazzana et al., 2015).
Pharmacokinetics and Enantiomer Behavior
- The stereoselectivity of trans-tramadol (trans-T) and its active metabolite, trans-O-demethyltramadol (M1), has been studied in human subjects. It was found that the pharmacokinetics of these compounds vary significantly, with (+)-trans-T being absorbed completely but eliminated more slowly. This suggests a complex interaction between the enantiomers of tramadol and its metabolites, impacting their pharmacological behavior (Liu et al., 2001).
Distribution in the Central Nervous System
- Research on the distribution of trans-tramadol and M1 in the central nervous system of rats shows that the concentrations of these compounds and their enantiomers vary across different brain tissues. This stereoselective distribution is significant because it affects how the drug interacts with various parts of the brain, influencing its efficacy and potential applications (Liu et al., 2001).
Gender-Related Pharmacokinetic Differences
- A study examining the pharmacokinetics of trans-tramadol and M1 in male and female rats revealed that female rats exhibited higher plasma concentrations of these compounds. This gender-related difference in drug metabolism suggests that the pharmacological effects and potential therapeutic applications of tramadol might vary between males and females (Liu, Jin, & Wang, 2003).
Enantiomer Analysis Techniques
- The development of techniques like capillary zone electrophoresis for separating the cis and trans isomers of tramadol hydrochloride has advanced the understanding of its structural properties and assisted in its industrial production and research applications (Guo et al., 1998).
Mecanismo De Acción
Target of Action
Trans-(±)-Tramadol hydrochloride, also known as SCHEMBL7137387, NIOSH/GV8939900, GV89399000, or DTXSID10635221, primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
Trans-(±)-Tramadol hydrochloride acts as an agonist at the mu-opioid receptors, meaning it binds to these receptors and activates them . This activation inhibits the reuptake of neurotransmitters serotonin and norepinephrine, enhancing their effects . The combined action results in analgesia, relieving the sensation of pain .
Biochemical Pathways
The activation of mu-opioid receptors initiates a cascade of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the level of cyclic adenosine monophosphate (cAMP). This results in the hyperpolarization of the cell and inhibition of neurotransmitter release .
Pharmacokinetics
Trans-(±)-Tramadol hydrochloride exhibits good absorption after oral administration, with peak plasma concentrations reached within two hours . It undergoes extensive hepatic metabolism and is excreted primarily via the kidneys . The drug’s half-life is approximately six to seven hours .
Result of Action
The primary result of Trans-(±)-Tramadol hydrochloride action is the reduction of pain sensation. It achieves this by altering the perception of and response to pain in the brain . Additionally, it can cause mood changes and induce feelings of relaxation and calm .
Action Environment
The action, efficacy, and stability of Trans-(±)-Tramadol hydrochloride can be influenced by various environmental factors. These include the patient’s overall health status, presence of other medications, genetic factors influencing metabolism, and the pH level of the patient’s gastrointestinal tract which can affect drug absorption .
Propiedades
IUPAC Name |
(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-VNYZMKMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635221 | |
| Record name | (1S,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-(+-)-Tramadol hydrochloride | |
CAS RN |
36474-71-2 | |
| Record name | (1S,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



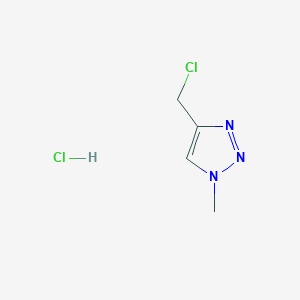
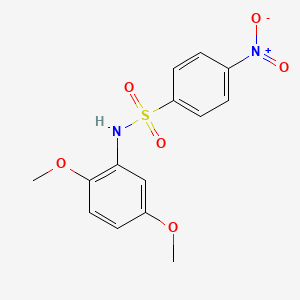
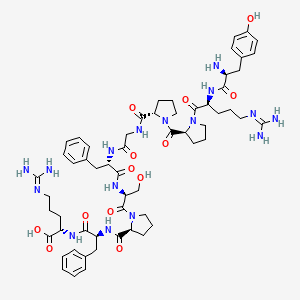
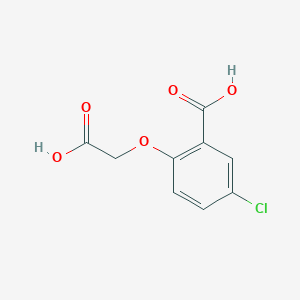
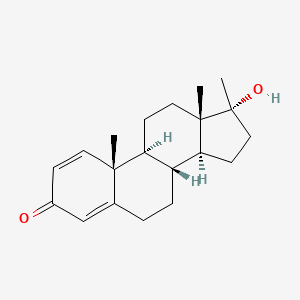

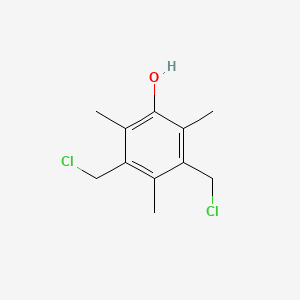
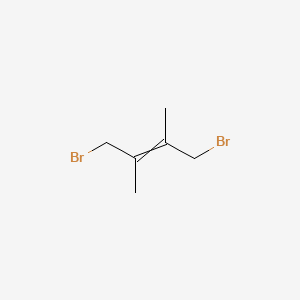

![3-Methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B3342820.png)

